Ethyl 1-butyl-5-(4-fluorobenzoyl)oxy-2-methylbenzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 1-butyl-5-[(4-fluorobenzoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 1-butyl-5-(4-fluorobenzoyl)oxy-2-methylbenzo[g]indole-3-carboxylate involves several stepsThe reaction conditions typically involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Ethyl 1-butyl-5-[(4-fluorobenzoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 1-butyl-5-[(4-fluorobenzoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-butyl-5-(4-fluorobenzoyl)oxy-2-methylbenzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-butyl-5-[(4-fluorobenzoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
CAS No. |
342379-20-8 |
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Molecular Formula |
C27H26FNO4 |
Molecular Weight |
447.5g/mol |
IUPAC Name |
ethyl 1-butyl-5-(4-fluorobenzoyl)oxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C27H26FNO4/c1-4-6-15-29-17(3)24(27(31)32-5-2)22-16-23(20-9-7-8-10-21(20)25(22)29)33-26(30)18-11-13-19(28)14-12-18/h7-14,16H,4-6,15H2,1-3H3 |
InChI Key |
DRBMXIROFSAFNB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)C4=CC=C(C=C4)F)C(=O)OCC)C |
Canonical SMILES |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)C4=CC=C(C=C4)F)C(=O)OCC)C |
Origin of Product |
United States |
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